Biochemical Potency Against Recombinant Human Bub1: BAY-524 vs. BAY-320
In a direct head-to-head comparison using identical assay conditions, BAY-524 inhibited the recombinant catalytic domain of human Bub1 (amino acids 704–1085) with an IC50 of 450 ± 60 nM, representing a statistically significant 1.5-fold higher potency than its closest structural analog BAY-320, which exhibited an IC50 of 680 ± 280 nM [1]. Both compounds were evaluated in the presence of 2 mM ATP, and inhibition was confirmed by monitoring both Bub1 autophosphorylation and trans-phosphorylation of histone H2A at Thr120 [1].
| Evidence Dimension | In vitro biochemical IC50 against recombinant human Bub1 catalytic domain (aa 704–1085) under 2 mM ATP |
|---|---|
| Target Compound Data | IC50 = 450 ± 60 nM (BAY-524) |
| Comparator Or Baseline | IC50 = 680 ± 280 nM (BAY-320) |
| Quantified Difference | BAY-524 is approximately 1.5-fold more potent than BAY-320; smaller standard deviation (±60 vs. ±280 nM) indicates more consistent potency across replicates |
| Conditions | Recombinant human Bub1 catalytic domain (amino acids 704–1085); 2 mM ATP; radiometric kinase assay measuring autophosphorylation and H2A-T120 phosphorylation |
Why This Matters
For researchers requiring maximum target engagement at the lowest achievable concentration, BAY-524 provides a superior biochemical potency benchmark compared to its closest chemical analog, directly influencing dose selection in cellular and in vivo experimental designs.
- [1] Baron AP, von Schubert C, Cubizolles F, et al. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524. eLife. 2016;5:e12187. (Supplementary file 1: IC50 determination). View Source
